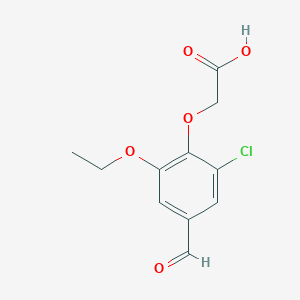
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid” is a chemical compound with the CAS Number: 428836-03-7 . It has a molecular weight of 258.66 . The IUPAC name for this compound is (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research into the interactions of metal phenoxyalkanoic acids, including compounds structurally related to 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, has led to the determination of crystal structures of various complexes. These studies offer insights into the stereochemistry and coordination modes of such compounds, which are crucial for understanding their reactivity and potential applications in materials science and catalysis (O'reilly, Smith, Kennard, & Mak, 1987).
Antimicrobial Agents
Derivatives of phenoxy acetic acid, which include the core structure of this compound, have been synthesized and evaluated for their anti-mycobacterial activities. These compounds, specifically targeting Mycobacterium tuberculosis, highlight the potential of phenoxy acetic acid derivatives in the development of new antimicrobial agents (Yar, Siddiqui, & Ali, 2006).
Novel Organic Syntheses
The versatility of this compound and its derivatives is showcased in the synthesis of novel organic compounds. For example, it can undergo intramolecular Ugi reactions leading to unique indoloketopiperazine derivatives. Such reactions expand the toolkit of synthetic chemists, enabling the creation of complex molecules with potential applications in medicinal chemistry and drug development (Ghandi, Zarezadeh, & Taheri, 2012).
Environmental and Biological Applications
The structural and functional versatility of this compound derivatives also extends to environmental and biological applications. For instance, molecular imprinted polymer nanoparticles have been utilized for the sensitive and selective determination of related compounds in complex matrices, showcasing potential applications in environmental monitoring and pollution control (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes represent specific hazards related to the compound. For example, H302 indicates that it is harmful if swallowed, and H319 means it causes serious eye irritation .
Propiedades
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZCETYAOULCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
428836-03-7 |
Source


|
| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

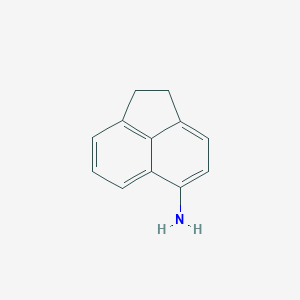
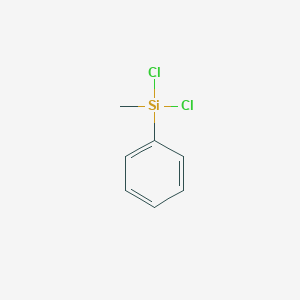

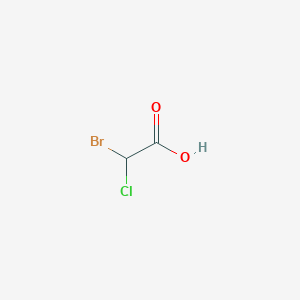
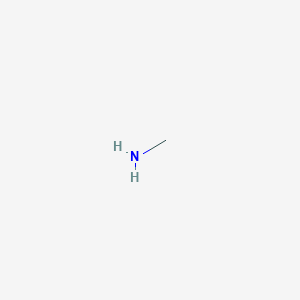
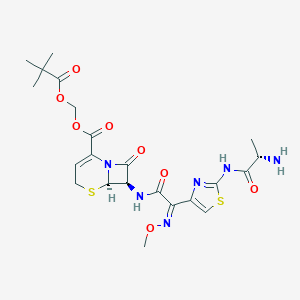
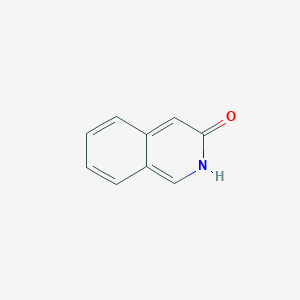

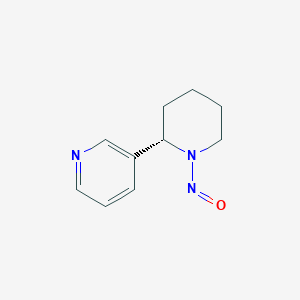

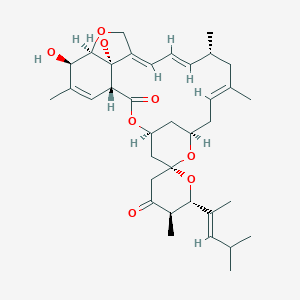
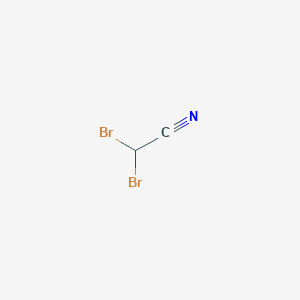

![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)